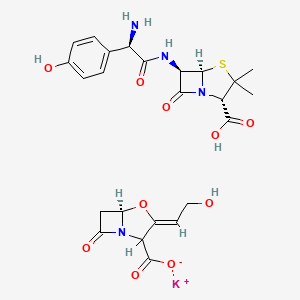

Amoxicillin and clavulanate potassium

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H27KN4O10S |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1 |

InChI Key |

DWHGNUUWCJZQHO-VXMVAJKNSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |

Synonyms |

Amox clav Amox-clav Amoxi Clavulanate Amoxi-Clavulanate Amoxicillin Clavulanic Acid Amoxicillin Potassium Clavulanate Combination Amoxicillin-Clavulanic Acid Amoxicillin-Potassium Clavulanate Combination Amoxycillin Clavulanic Acid Amoxycillin, Clavulanate Potentiated Amoxycillin-Clavulanic Acid Augmentin BRL 25000 BRL-25000 BRL25000 Clavulanate Potentiated Amoxycillin Clavulin Co amoxiclav Co-amoxiclav Coamoxiclav Potassium Clavulanate Amoxicillin Combination Potassium Clavulanate-Amoxicillin Combination Spektramox Synulox |

Origin of Product |

United States |

Foundational & Exploratory

The Guardian of the Ring: A Technical Guide to the Synergistic Action of Amoxicillin and Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amoxicillin (B794) and clavulanic acid represents a cornerstone in the fight against bacterial infections, particularly those caused by β-lactamase-producing organisms. This technical guide delves into the core mechanisms of their synergistic relationship, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the biochemical interactions, present quantitative data on their combined efficacy, and provide detailed experimental protocols for assessing their synergistic effects. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of this critical antibiotic partnership.

Introduction: Overcoming Bacterial Resistance

Amoxicillin, a β-lactam antibiotic, is a potent inhibitor of bacterial cell wall synthesis.[1][2] It acts by acylating the active site of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This disruption leads to a weakened cell wall and subsequent cell lysis.[1][4] However, the emergence and spread of bacterial resistance, primarily through the production of β-lactamase enzymes, has significantly challenged the efficacy of amoxicillin and other β-lactam antibiotics.[2] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5]

Clavulanic acid, a compound isolated from Streptomyces clavuligerus, is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamases.[5][6] While possessing weak intrinsic antibacterial activity, its primary role is to protect β-lactam antibiotics from enzymatic degradation.[5][7] The co-administration of amoxicillin and clavulanic acid restores and expands the spectrum of amoxicillin's activity against many β-lactamase-producing strains of common pathogens.[6]

The Core Mechanism of Synergy

The synergistic effect of amoxicillin and clavulanic acid is a classic example of "suicide inhibition." Clavulanic acid, structurally similar to penicillin, acts as a competitive inhibitor by binding to the active site of the β-lactamase enzyme.[5][8] This initial binding is followed by a series of chemical rearrangements that lead to the irreversible acylation and inactivation of the enzyme.[5][8] This inactivation is a time-dependent process.[9] By neutralizing the β-lactamase enzymes, clavulanic acid effectively "disarms" the bacteria, allowing amoxicillin to reach its PBP targets and exert its bactericidal effects without being degraded.[3][10]

Signaling Pathway of Synergistic Action

The following diagram illustrates the molecular interactions at the heart of amoxicillin and clavulanic acid synergy.

Quantitative Analysis of Synergy

The synergistic effect of amoxicillin and clavulanic acid is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin in the presence of a fixed concentration of clavulanic acid against β-lactamase-producing bacteria.

Comparative MIC Data

The following tables summarize the MIC values for amoxicillin alone and in combination with clavulanic acid against various clinically relevant bacterial strains.

Table 1: MICs for Escherichia coli

| Strain Description | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) |

| β-lactamase negative | 4 | 4 |

| β-lactamase positive (TEM-1) | >1024 | 8 |

Table 2: MICs for Staphylococcus aureus

| Strain Description | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) |

| β-lactamase negative (MSSA) | 0.25 | 0.25 |

| β-lactamase positive (MSSA) | 64 | 0.5 |

Table 3: MICs for Haemophilus influenzae

| Strain Description | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) |

| β-lactamase negative | ≤ 0.8 | ≤ 0.8/0.4 |

| β-lactamase positive | ≥ 6.2 | ≤ 0.8/0.4 |

Note: MIC values can vary depending on the specific strain and testing methodology.[11] For H. influenzae, the CLSI revised the susceptible breakpoint for amoxicillin/clavulanate to ≤2/1 µg/mL in 2022.[12][13]

Kinetics of β-Lactamase Inhibition by Clavulanic Acid

The inhibitory potency of clavulanic acid against different β-lactamases can be quantified by its inhibition constant (Ki) and the rate of inactivation (kinact or kcat).

Table 4: Kinetic Constants for Clavulanic Acid Inhibition of TEM β-Lactamases [8]

| β-Lactamase | Ki (µM) | kcat (s-1) |

| TEM-1 | 0.8 | 0.027 |

| TEM-2 | 0.7 | 0.03 |

Experimental Protocols for Synergy Assessment

Several in vitro methods are employed to quantitatively assess the synergistic activity of antimicrobial combinations. The most common are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.[14]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of amoxicillin and clavulanic acid of known concentrations

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL), then diluted to a final concentration of ~5 x 105 CFU/mL in the wells.[14]

Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.[14]

-

Prepare serial twofold dilutions of amoxicillin along the x-axis of the plate and serial twofold dilutions of clavulanic acid along the y-axis.

-

The resulting plate will contain a grid of wells with varying concentrations of both agents.

-

Inoculate each well with 100 µL of the prepared bacterial suspension.[14]

-

Include a growth control (no antibiotics) and sterility controls (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

-

Calculate the FIC index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index: [14]

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[15][16]

Materials:

-

Culture tubes or flasks with CAMHB

-

Stock solutions of amoxicillin and clavulanic acid

-

Bacterial inoculum standardized to ~5 x 105 CFU/mL[15]

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS for dilutions

Procedure:

-

Prepare culture tubes with CAMHB containing amoxicillin alone, clavulanic acid alone, and the combination at desired concentrations (e.g., at their MICs). Include a growth control tube without any antimicrobial agents.[15]

-

Inoculate each tube with the prepared bacterial suspension.[15]

-

Incubate all tubes at 35-37°C, often with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[15]

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto TSA plates.[15]

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[15]

-

Plot the log10 CFU/mL versus time for each condition.

Interpretation:

-

Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

-

Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

β-Lactamase Activity Assay Protocol

This assay measures the ability of clavulanic acid to inhibit β-lactamase activity using a chromogenic substrate like nitrocefin (B1678963).[17]

Materials:

-

96-well microtiter plate

-

β-lactamase enzyme solution

-

Clavulanic acid solution

-

Nitrocefin solution (chromogenic substrate)

-

Assay buffer (e.g., 0.1 M PBS, pH 7.0)[17]

-

Microplate reader

Procedure:

-

In a 96-well plate, add a fixed concentration of β-lactamase enzyme to multiple wells.

-

Add varying concentrations of clavulanic acid to the wells and incubate for a specific period to allow for inhibitor binding.

-

Initiate the reaction by adding a fixed concentration of nitrocefin to each well.[17]

-

Immediately measure the change in absorbance at 490 nm over time in a microplate reader.[17] The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.[17]

-

The rate of color change is proportional to the β-lactamase activity.

-

Calculate the percent inhibition of β-lactamase activity at each clavulanic acid concentration.

Conclusion

The synergistic combination of amoxicillin and clavulanic acid is a powerful tool in the clinical management of bacterial infections. This guide has provided a detailed overview of the molecular basis of their synergy, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of these principles is essential for the continued development of effective antimicrobial strategies and for combating the growing threat of antibiotic resistance. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of infectious disease treatment.

References

- 1. pexacy.com [pexacy.com]

- 2. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]

- 3. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Susceptibility of Haemophilus influenzae to amoxicillin/clavulanic acid, erythromycin, cefaclor, and trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA Rationale for Recognition Decision: Amoxicillin and Clavulanate against Haemophilus influenzae | FDA [fda.gov]

- 13. Amoxicillin-Clavulanate Breakpoints Against Haemophilus influenzae: Rationale for Revision by the Clinical and Laboratory Standards Institute - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. actascientific.com [actascientific.com]

- 17. benchchem.com [benchchem.com]

The Role of Clavulanate Potassium as a Beta-Lactamase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates a deep understanding of the mechanisms of resistance and the strategies to overcome them. Clavulanate potassium, a potent β-lactamase inhibitor, has been a cornerstone in combination therapies with β-lactam antibiotics for decades. This technical guide provides an in-depth exploration of the role of clavulanate potassium, detailing its mechanism of action, inhibitory spectrum, and the synergistic relationship with β-lactam antibiotics. Furthermore, this guide presents key quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the critical pathways and workflows involved in its study.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, characterized by the presence of a β-lactam ring, are a cornerstone of antibacterial therapy.[1] They exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1] However, the efficacy of these life-saving drugs is significantly compromised by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2]

To counter this resistance mechanism, the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor has proven to be a highly successful strategy.[3] Clavulanate potassium, the potassium salt of clavulanic acid, is a prominent example of such an inhibitor.[4] While possessing weak intrinsic antibacterial activity, its primary role is to protect β-lactam antibiotics from degradation by a wide range of β-lactamase enzymes.[5][6]

Mechanism of Action: A "Suicide" Inhibitor

Clavulanic acid is classified as a progressive or "suicide" inhibitor of β-lactamases.[5] Its mechanism involves a multi-step process that ultimately leads to the irreversible inactivation of the enzyme.

-

Formation of a Reversible Complex: Initially, clavulanate, structurally similar to penicillin, binds to the active site of the β-lactamase, forming a reversible, non-covalent Michaelis-Menten complex.[7]

-

Acylation of the Active Site: The serine residue at the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of clavulanate, leading to the formation of a covalent acyl-enzyme intermediate.[3] This step is analogous to the hydrolysis of a β-lactam antibiotic.

-

Irreversible Inactivation: Unlike the transient acyl-enzyme intermediate formed with β-lactam antibiotics, the clavulanate-derived intermediate undergoes a series of chemical rearrangements.[3] This restructuring of the clavulanic acid molecule creates a highly reactive species that covalently bonds with another amino acid residue in the active site, leading to a permanently inactivated enzyme.[5]

This "suicide" inhibition is highly efficient, as one molecule of clavulanate can permanently disable one molecule of β-lactamase, thereby protecting a multitude of β-lactam antibiotic molecules.[6]

Spectrum of Inhibitory Activity: The Ambler Classification

β-Lactamases are a diverse group of enzymes, and they are most commonly classified based on their amino acid sequence into four molecular classes: A, B, C, and D.[8][9][10] Clavulanate potassium exhibits a varying degree of inhibitory activity against these different classes.

-

Class A: These are serine-β-lactamases and are the primary targets of clavulanate. This class includes the common TEM and SHV enzymes, as well as extended-spectrum β-lactamases (ESBLs).[11][12] Clavulanate is generally a potent inhibitor of Class A enzymes.[12]

-

Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity.[9][11] Clavulanate is not effective against Class B enzymes.[11]

-

Class C: These are cephalosporinases (AmpC) that are typically resistant to inhibition by clavulanate.[12][13]

-

Class D: These are oxacillinases (OXA) that show variable susceptibility to clavulanate.[3] Some OXA-type enzymes are inhibited by clavulanate, while others are resistant.

Quantitative Data: Inhibitory Potency of Clavulanate Potassium

The inhibitory potency of clavulanate is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values for these parameters indicate greater potency.

| β-Lactamase | Ambler Class | Organism/Source | IC50 (µM) | Ki (µM) | Reference(s) |

| TEM-1 | A | Escherichia coli | 0.008 - 0.13 | 0.8 | [7][8][11] |

| TEM-2 | A | Escherichia coli | - | 0.7 | [7] |

| SHV-1 | A | Klebsiella pneumoniae | - | - | [9] |

| CTX-M-15 | A | Escherichia coli | - | - | [10] |

| KPC-2 | A | Klebsiella pneumoniae | - | - | [14] |

| AmpC | C | Enterobacter cloacae | >100 | - | [2][8] |

| P99 | C | Enterobacter cloacae | 205.1 | - | [11] |

| OXA-1 | D | Escherichia coli | - | - | [8] |

| OXA-48 | D | Klebsiella pneumoniae | 6 | - | [11] |

Note: IC50 and Ki values can vary depending on the experimental conditions, including the substrate and its concentration.

Experimental Protocols

Determination of IC50 using a Spectrophotometric Assay

This protocol outlines a common method for determining the IC50 of clavulanate potassium against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963).

Objective: To determine the concentration of clavulanate potassium required to inhibit 50% of the β-lactamase activity.

Materials:

-

Purified β-lactamase enzyme

-

Clavulanate potassium

-

Nitrocefin

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

-

DMSO (for dissolving nitrocefin and clavulanate if necessary)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of clavulanate potassium in the assay buffer or DMSO.

-

Prepare a working solution of the purified β-lactamase enzyme in the assay buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration (e.g., 100 µM) in the assay buffer.[15]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the β-lactamase enzyme solution to each well.

-

Add varying concentrations of the clavulanate potassium solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[1][16]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

-

Immediately begin monitoring the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).[1]

-

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[16]

-

Determination of the Inhibition Constant (Ki)

Objective: To determine the inhibition constant (Ki) of clavulanate potassium, which represents its binding affinity to the β-lactamase.

Procedure:

The experimental setup is similar to the IC50 determination, with the key difference being that the concentration of the substrate (nitrocefin) is varied at several fixed concentrations of the inhibitor (clavulanate).

-

Perform a series of kinetic assays as described in section 5.1.

-

For each fixed concentration of clavulanate, measure the initial reaction rates at varying concentrations of nitrocefin.

-

Analyze the data using Michaelis-Menten kinetics. A common method is to generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

The Ki value can then be determined from a replot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of clavulanate are crucial for its clinical efficacy in combination with a β-lactam antibiotic.

Pharmacokinetics:

-

Absorption: Clavulanate potassium is well-absorbed orally, with a bioavailability of approximately 60%.[13]

-

Distribution: It is widely distributed throughout the body tissues and fluids.

-

Half-life: The elimination half-life of clavulanate is approximately 1 hour.[13]

-

Co-administration: The pharmacokinetic parameters of clavulanate and amoxicillin (B794) are similar, and they do not significantly affect each other when administered together.[13]

Pharmacodynamics:

The key pharmacodynamic parameter that correlates with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC) for the infecting pathogen.[17] For amoxicillin/clavulanate, a T>MIC of 30-40% of the dosing interval is generally associated with maximal bacteriological cure.[17] The presence of clavulanate effectively lowers the MIC of the partner β-lactam against β-lactamase-producing organisms, making it easier to achieve the target T>MIC.[5]

Conclusion

Clavulanate potassium remains a vital tool in the fight against antibiotic resistance. Its mechanism as a "suicide" inhibitor of a broad range of clinically important β-lactamases, particularly those of Ambler Class A, has preserved the efficacy of numerous β-lactam antibiotics. A thorough understanding of its mechanism of action, inhibitory spectrum, and pharmacokinetic/pharmacodynamic properties, as detailed in this guide, is essential for researchers and drug development professionals working to combat the ongoing challenge of bacterial resistance and develop the next generation of antibacterial therapies. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of β-lactamase inhibitors.

References

- 1. assaygenie.com [assaygenie.com]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model That Mimics Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. streck.com [streck.com]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

- 12. icureach.com [icureach.com]

- 13. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nitrocefin.com [nitrocefin.com]

- 16. toku-e.com [toku-e.com]

- 17. journals.asm.org [journals.asm.org]

Amoxicillin and Clavulanate Potassium Resistance Mechanisms in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amoxicillin (B794) and clavulanate potassium remains a cornerstone in the treatment of various bacterial infections. However, the emergence and spread of resistance in Escherichia coli, a common and clinically significant pathogen, poses a considerable threat to its efficacy. This technical guide provides an in-depth exploration of the core molecular and biochemical mechanisms conferring resistance to this combination in E. coli. We delve into the complexities of β-lactamase-mediated resistance, including the roles of TEM, OXA, and AmpC enzymes, the significance of porin alterations, and the contribution of efflux pump systems. This guide also presents detailed experimental protocols for the characterization of these resistance mechanisms and summarizes key quantitative data to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Amoxicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. Clavulanate potassium is a β-lactamase inhibitor that protects amoxicillin from degradation by many, but not all, bacterial β-lactamases. The combination is designed to be effective against β-lactamase-producing bacteria that would otherwise be resistant to amoxicillin alone. However, E. coli has evolved sophisticated strategies to circumvent the action of this combination, leading to treatment failures. Understanding these mechanisms is paramount for the development of novel antimicrobial strategies and for the effective use of existing agents.

Core Resistance Mechanisms

Resistance to amoxicillin and clavulanate potassium in E. coli is multifactorial, often involving the interplay of several mechanisms. The principal mechanisms can be categorized as enzymatic degradation of the antibiotic, reduced drug influx, and active drug efflux.

β-Lactamase-Mediated Resistance

The production of β-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While clavulanate inhibits many β-lactamases, certain enzymes are either resistant to its action or are produced at such high levels that they overwhelm the inhibitor.

TEM-1 is the most common plasmid-mediated β-lactamase in Gram-negative bacteria and is typically susceptible to clavulanate. However, resistance can arise through two primary mechanisms:

-

Hyperproduction of TEM-1: Mutations in the promoter region of the blaTEM-1 gene can lead to its overexpression. This high level of enzyme production can saturate the clavulanate, leaving sufficient active β-lactamase to hydrolyze amoxicillin.

-

Inhibitor-Resistant TEM (IRT) Variants: Specific amino acid substitutions within the TEM enzyme can reduce its affinity for clavulanate while retaining its ability to hydrolyze amoxicillin. Key substitutions include Met69 to Ile/Leu/Val, Arg244 to Ser/Thr/Cys, and Asn276 to Asp.[1][2][3][4]

OXA-type β-lactamases, particularly OXA-1, are intrinsically more resistant to inhibition by clavulanate than TEM-1. The presence of blaOXA-1 is a significant factor in amoxicillin-clavulanate resistance.

AmpC β-lactamases are cephalosporinases that are not well-inhibited by clavulanate. In E. coli, AmpC production can lead to resistance through:

-

Chromosomal AmpC Hyperproduction: While typically expressed at low levels, mutations in the promoter and attenuator regions of the chromosomal ampC gene can lead to its constitutive overexpression.[5] E. coli lacks the ampR regulatory gene found in some other Enterobacteriaceae, making its ampC expression non-inducible in the classical sense.[6][7]

-

Plasmid-Mediated AmpC (pAmpC): The acquisition of plasmids carrying ampC genes (e.g., from the CIT, DHA, EBC, FOX, MOX, or ACC families) is an increasingly common mechanism of resistance.

ESBLs, such as CTX-M, SHV, and TEM variants, are enzymes that can hydrolyze extended-spectrum cephalosporins. While they are generally inhibited by clavulanate, their presence can contribute to a complex resistance phenotype, and some ESBL-producing strains exhibit elevated MICs to amoxicillin-clavulanate.

Altered Outer Membrane Permeability

Reduced entry of amoxicillin into the bacterial cell can also contribute to resistance. This is primarily achieved through the loss or modification of outer membrane porins.

-

OmpF and OmpC Porins: These are the major porins in E. coli through which β-lactam antibiotics enter the periplasmic space. Downregulation or mutational alterations of OmpF and OmpC can decrease the influx of amoxicillin, thereby reducing its access to the penicillin-binding protein targets.

Active Efflux

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.

-

AcrAB-TolC Efflux Pump: This is the primary multidrug efflux system in E. coli. Overexpression of the AcrAB-TolC pump can reduce the intracellular concentration of amoxicillin, contributing to resistance. The expression of this pump is regulated by a complex network of global regulators, including MarA, SoxS, and Rob, which are often activated in response to environmental stress.[8][9][10][11]

Quantitative Data on Resistance

The prevalence of different resistance mechanisms and the associated Minimum Inhibitory Concentrations (MICs) can vary geographically and over time. The following tables summarize representative quantitative data.

| Resistance Mechanism | Prevalence in Amoxicillin-Clavulanate Resistant E. coli | Reference |

| OXA-1 Production | 26.1% | [12] |

| Hyperproduction of Penicillinase (e.g., TEM-1) | 22.6% | [12] |

| Plasmidic AmpC (pAmpC) Production | 19.5% | [12] |

| Hyperproduction of Chromosomal AmpC | 18.3% | [12] |

| Inhibitor-Resistant TEM (IRT) Production | 17.5% | [12] |

Table 1: Prevalence of Major β-Lactamase-Mediated Resistance Mechanisms in Amoxicillin-Clavulanate Resistant E. coli. Data from a multicenter study in Spain.[12]

| E. coli Phenotype | Amoxicillin-Clavulanate MIC50 (µg/mL) | Amoxicillin-Clavulanate MIC90 (µg/mL) | Reference |

| Amoxicillin-Susceptible | 4 | 4 | [13] |

| Amoxicillin-Resistant | 16 | >64 | [13] |

| TEM-1 Hyperproducers | >128/64 | >128/64 | [14] |

| OXA-1 Producers | 64/32 | 128/64 | [15] |

| AmpC Hyperproducers | 128/64 | >128/64 | [15] |

| IRT Producers | 64/32 | 128/64 | [15] |

Table 2: Representative Amoxicillin-Clavulanate MIC50 and MIC90 Values for E. coli with Different Resistance Phenotypes. Values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Antimicrobial Susceptibility Testing

This method assesses the susceptibility of an isolate to a panel of antibiotics.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Evenly streak the suspension onto a Mueller-Hinton agar (B569324) plate.

-

Disk Application: Aseptically apply amoxicillin-clavulanate (20/10 µg) disks to the agar surface.

-

Incubation: Incubate at 35°C for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of inhibition and interpret as susceptible, intermediate, or resistant based on CLSI guidelines.

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.

-

Plate Preparation: Prepare a 96-well microtiter plate with serial twofold dilutions of amoxicillin-clavulanate in Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 35°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Activity Assay (Nitrocefin Assay)

This spectrophotometric assay quantifies β-lactamase activity.

-

Reagent Preparation: Prepare a working solution of nitrocefin (B1678963) (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Enzyme Preparation: Prepare a crude cell lysate or purified β-lactamase from the E. coli isolate.

-

Assay: In a microplate well or cuvette, mix the enzyme preparation with the nitrocefin solution.

-

Measurement: Monitor the change in absorbance at 486 nm over time. The rate of color change from yellow to red is proportional to the β-lactamase activity.

Molecular Detection of Resistance Genes

This technique allows for the simultaneous detection of common β-lactamase genes.

-

DNA Extraction: Isolate total DNA from the E. coli culture.

-

PCR Amplification: Perform a multiplex PCR using specific primers for blaTEM, blaSHV, and blaCTX-M genes.

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.

-

Visualization: Visualize the DNA bands under UV light to determine the presence of the respective genes based on their expected product sizes.

Sequencing of the blaTEM gene is necessary to identify mutations conferring an inhibitor-resistant phenotype.

-

PCR Amplification: Amplify the full blaTEM gene using specific primers.

-

PCR Product Purification: Purify the amplified DNA fragment.

-

Sanger Sequencing: Perform Sanger sequencing of the purified PCR product.

-

Sequence Analysis: Align the obtained sequence with a reference blaTEM-1 sequence to identify amino acid substitutions.

Analysis of Outer Membrane Proteins (OMPs)

-

OMP Extraction: Isolate the outer membrane fraction of the E. coli cells.

-

SDS-PAGE: Separate the OMPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Analysis: Compare the protein profiles of the test isolate with a wild-type control strain to identify the absence or reduction of OmpF and OmpC bands.

Gene Expression Analysis by RT-qPCR

This method quantifies the expression levels of efflux pump genes.

-

RNA Extraction: Isolate total RNA from E. coli cultures grown under specific conditions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform quantitative PCR using specific primers for the target efflux pump genes (e.g., acrA, tolC) and a reference housekeeping gene.

-

Data Analysis: Calculate the relative expression of the target genes in the test isolate compared to a susceptible control.

Visualizations of Pathways and Workflows

Figure 1: Overview of amoxicillin/clavulanate action and resistance in E. coli.

Figure 2: Genetic basis of β-lactamase-mediated resistance.

Figure 3: Regulatory pathway of AcrAB-TolC efflux pump overexpression.

Figure 4: Workflow for characterization of resistance mechanisms.

Conclusion

Resistance to this compound in E. coli is a complex and evolving challenge driven by a variety of molecular mechanisms. This guide has outlined the principal strategies employed by this pathogen, including enzymatic inactivation of the antibiotic, reduced drug permeability, and active efflux. A thorough understanding of these mechanisms, facilitated by the experimental protocols provided, is essential for the surveillance of resistance, the informed clinical use of this important antibiotic combination, and the development of novel therapeutic agents to combat multidrug-resistant E. coli. Continuous research and monitoring are crucial to stay ahead of the adaptive capabilities of this versatile pathogen.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Amino acid substitutions causing inhibitor resistance in TEM beta-lactamases compromise the extended-spectrum phenotype in SHV extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibitor-resistant TEM beta-lactamases: phenotypic, genetic and biochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of AmpC-Inducing Genes in Modulating Other Serine Beta-Lactamases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological Effects of TolC‐Dependent Multidrug Efflux Pumps in Escherichia coli: Impact on Motility and Growth Under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. journals.asm.org [journals.asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Synergy of Amoxicillin and Clavulanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of amoxicillin (B794) and clavulanic acid represents a cornerstone in the treatment of bacterial infections, effectively overcoming a common mechanism of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular basis for their synergistic interaction. We delve into the distinct mechanisms of action of each component, the biochemical underpinnings of beta-lactamase-mediated resistance, and the precise manner in which clavulanate neutralizes these bacterial defense enzymes. This guide presents quantitative data on the enhanced efficacy of this combination against various pathogens, detailed experimental protocols for assessing synergy and enzyme inhibition, and visual representations of the key molecular pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction: The Challenge of Beta-Lactamase Resistance

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a mainstay of antibacterial therapy for decades.[1] Amoxicillin, a broad-spectrum penicillin derivative, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains, which provide structural integrity to the cell wall.[2][3][4] Inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[2][4]

However, the efficacy of amoxicillin and other beta-lactam antibiotics is frequently compromised by the production of beta-lactamase enzymes by resistant bacteria.[5][6] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[7] This enzymatic defense is a primary mechanism of bacterial resistance, limiting the clinical utility of many beta-lactam agents when used as monotherapy.[5][8]

Molecular Mechanisms of Action

Amoxicillin: A Peptidoglycan Synthesis Inhibitor

Amoxicillin's primary target is the bacterial cell wall, a structure essential for maintaining cell shape and withstanding internal osmotic pressure.[3] The antibiotic mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs.[9] This binding is covalent and effectively irreversible, preventing the transpeptidation reaction that cross-links the peptidoglycan chains.[3][9] The disruption of this process leads to the accumulation of autolytic enzymes and the eventual lysis of the bacterial cell.[10]

Clavulanic Acid: A Beta-Lactamase Inhibitor

Clavulanic acid, structurally similar to penicillin, possesses weak intrinsic antibacterial activity.[11] Its critical role lies in its ability to inhibit the activity of a wide range of beta-lactamase enzymes.[8][11] Clavulanic acid acts as a "suicide inhibitor" or a mechanism-based inactivator.[11][12] It binds to the active site of the beta-lactamase in a manner similar to a beta-lactam antibiotic.[11]

The interaction proceeds through the formation of a covalent acyl-enzyme intermediate.[2][9][11] However, unlike the intermediate formed with antibiotics, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanate-derived intermediate is stable and undergoes further chemical rearrangement.[2][9] This rearrangement leads to the opening of the oxazolidine (B1195125) ring of clavulanate, resulting in a permanently inactivated enzyme.[9][11] By sacrificing itself to inactivate beta-lactamase, clavulanic acid protects amoxicillin from degradation, allowing it to reach its PBP targets.[11]

Data Presentation: Quantitative Analysis of Synergy

The synergistic effect of amoxicillin and clavulanate is evident in the significant reduction of the Minimum Inhibitory Concentration (MIC) for many beta-lactamase-producing bacteria when the two agents are combined. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterium | Amoxicillin MIC (µg/mL) | Amoxicillin-Clavulanate MIC (µg/mL) | Fold Reduction in MIC | Reference(s) |

| Escherichia coli (TEM-1 producing) | >1024 | 8 | >128 | [13] |

| Haemophilus influenzae (β-lactamase +) | 4 | 2 | 2 | [14][15] |

| Staphylococcus aureus (β-lactamase +) | >16 | 0.5 | >32 | [16] |

| Klebsiella pneumoniae | 32 | 8 | 4 | [16] |

| Streptococcus pneumoniae (penicillin-resistant) | 4 | 2 | 2 | [14] |

Table 1: Comparative MIC values of amoxicillin and amoxicillin-clavulanate against common bacterial pathogens.

The inhibitory activity of clavulanic acid against specific beta-lactamase enzymes can also be quantified by determining the inhibition constant (Ki).

| Beta-Lactamase | Clavulanic Acid Ki (µM) | Reference(s) |

| TEM-1 | 0.8 | [17] |

| TEM-2 | 0.7 | [17] |

| SHV-1 | 0.4 | [18] |

Table 2: Inhibitory constants (Ki) of clavulanic acid for common Class A beta-lactamases.

Mandatory Visualizations

Caption: Molecular mechanism of amoxicillin-clavulanate synergy.

Caption: Experimental workflow for the checkerboard synergy assay.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.[19][20]

Materials:

-

96-well microtiter plates

-

Amoxicillin and clavulanic acid stock solutions

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile pipette tips and reservoirs

Procedure:

-

Plate Preparation:

-

Dispense 50 µL of MHB into each well of a 96-well plate.[19]

-

Create serial twofold dilutions of amoxicillin (Drug A) along the x-axis (e.g., columns 1-10) and clavulanic acid (Drug B) along the y-axis (e.g., rows A-G).[19] This is typically done by adding a concentrated drug solution to the first well and then serially transferring a portion to subsequent wells.

-

Column 11 should contain serial dilutions of amoxicillin alone, and row H should contain serial dilutions of clavulanic acid alone to determine their individual MICs.[20] Column 12 serves as a growth control (broth and inoculum only).[20]

-

-

Inoculation:

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.[19]

-

-

Data Analysis:

-

After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[19][20]

-

Interpret the results as follows:

-

Nitrocefin (B1678963) Assay for Beta-Lactamase Activity

This colorimetric assay is used to measure the activity of beta-lactamase enzymes and the inhibitory effect of compounds like clavulanic acid.[5][21] Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by beta-lactamase.[5][21]

Materials:

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[5]

-

Phosphate-buffered saline (PBS), pH 7.0

-

Purified beta-lactamase enzyme or bacterial cell lysate containing the enzyme

-

Clavulanic acid solution (for inhibition studies)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486-500 nm[5]

Procedure:

-

Reagent Preparation:

-

Assay Setup (for Inhibition):

-

In a microplate well or cuvette, pre-incubate the beta-lactamase enzyme with various concentrations of clavulanic acid in PBS for a defined period.

-

Include a control with the enzyme but no inhibitor.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the nitrocefin working solution to each well/cuvette.[4]

-

-

Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for the uninhibited and inhibited reactions.

-

Determine the percent inhibition for each concentration of clavulanic acid.

-

Kinetic parameters such as Ki can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate enzyme inhibition models.

-

Time-Kill Kinetic Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.[18][22]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

Amoxicillin and clavulanic acid solutions

-

Sterile tubes or flasks

-

Apparatus for serial dilutions and plating (e.g., spiral plater)

-

Agar (B569324) plates

Procedure:

-

Inoculum Preparation:

-

Grow a bacterial culture to the mid-logarithmic phase and then dilute it in fresh MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[22]

-

-

Assay Setup:

-

Prepare flasks/tubes containing:

-

Growth control (no drug)

-

Amoxicillin alone at a specific concentration (e.g., its MIC)

-

Clavulanic acid alone

-

Amoxicillin and clavulanic acid in combination

-

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C, typically with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[18]

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

Conclusion

The synergistic relationship between amoxicillin and clavulanic acid is a classic example of a successful strategy to combat antibiotic resistance. By understanding the molecular mechanisms of beta-lactamase inhibition, researchers can continue to develop novel beta-lactamase inhibitors and antibiotic combinations to address the evolving landscape of bacterial resistance. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of such synergistic interactions, which is essential for the preclinical and clinical development of new anti-infective therapies. This in-depth knowledge is critical for drug development professionals aiming to innovate in the field of infectious diseases and for researchers seeking to further unravel the complexities of antibiotic resistance.

References

- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Interactions between active-site-serine beta-lactamases and mechanism-based inactivators: a kinetic study and an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. benchchem.com [benchchem.com]

- 6. Interactions between active-site-serine beta-lactamases and mechanism-based inactivators: a kinetic study and an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. content.abcam.com [content.abcam.com]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. wirelesslifesciences.org [wirelesslifesciences.org]

- 13. Antibacterial Effects of Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae Strains for Which MICs Are High, in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amoxicillin + Clavulanate | Johns Hopkins ABX Guide [hopkinsguides.com]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. scispace.com [scispace.com]

- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. nitrocefin.com [nitrocefin.com]

- 21. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. office2.jmbfs.org [office2.jmbfs.org]

The Genesis of a Landmark Antibiotic: A Technical Guide to the Historical Development of the Amoxicillin-Clavulanate Combination

Foreword: The escalating threat of antibiotic resistance has necessitated innovative therapeutic strategies. Among the most successful and enduring of these is the combination of amoxicillin (B794) and clavulanate, a pairing that revitalized a potent penicillin and provided a crucial tool in the fight against bacterial infections. This technical guide provides an in-depth exploration of the historical development of this combination, from the discovery of its components to its establishment as a frontline antimicrobial agent. Tailored for researchers, scientists, and drug development professionals, this document details the scientific rationale, key experimental data, and the clinical journey that led to the global adoption of amoxicillin-clavulanate.

The Rise of Resistance and the Search for a Solution

By the 1970s, the efficacy of many penicillin antibiotics was waning due to the widespread emergence of bacterial resistance.[1][2] The primary mechanism behind this resistance was the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring essential for the antibiotic's activity, rendering it ineffective.[3][4] This growing crisis spurred a search for compounds that could inhibit these bacterial defense enzymes.

In 1972, a team of scientists at Beecham Pharmaceuticals (now part of GlaxoSmithKline) made a pivotal discovery.[1][5] From the fermentation broths of Streptomyces clavuligerus, they isolated a novel β-lactam compound with weak intrinsic antibacterial activity but potent inhibitory action against a wide range of β-lactamases.[1][6] This compound was named clavulanic acid.[1]

The strategic decision was made to combine clavulanic acid with an established β-lactam antibiotic to protect it from enzymatic degradation. Amoxicillin, a broad-spectrum penicillin with favorable oral absorption and a good safety profile, was selected as the ideal partner.[1][7] This combination, later branded as Augmentin, was designed to restore amoxicillin's activity against β-lactamase-producing resistant bacteria.[4]

Preclinical Development: Unveiling the Synergy

The preclinical development of the amoxicillin-clavulanate combination was focused on demonstrating its synergistic effect and establishing its efficacy in vitro and in vivo.

In Vitro Susceptibility Studies

Early in vitro studies were crucial in quantifying the ability of clavulanic acid to potentiate amoxicillin. The Minimum Inhibitory Concentration (MIC) of amoxicillin alone was compared to that of the combination against a variety of β-lactamase-producing bacterial strains.

Table 1: Comparative In Vitro Activity of Amoxicillin and Amoxicillin-Clavulanate against β-Lactamase-Producing Bacteria (Data from early 1980s studies)

| Bacterial Species | Amoxicillin MIC90 (µg/mL) | Amoxicillin-Clavulanate (2:1 ratio) MIC90 (µg/mL) | Fold Reduction in MIC90 |

| Escherichia coli | >128 | 4 | >32 |

| Klebsiella pneumoniae | >128 | 8 | >16 |

| Haemophilus influenzae | 16 | 0.5 | 32 |

| Staphylococcus aureus | >64 | 0.25 | >256 |

| Bacteroides fragilis group | 128 | 4 | 32 |

Data compiled from historical studies. MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.[8][9][10]

The agar (B569324) dilution method was a standard technique used in the 1980s for determining the MIC of antimicrobial agents.

-

Preparation of Antibiotic Plates: A series of agar plates containing doubling dilutions of amoxicillin and amoxicillin-clavulanate were prepared. Mueller-Hinton agar was the standard medium.

-

Inoculum Preparation: Bacterial isolates were grown overnight and then diluted to achieve a standardized inoculum, typically 10^4 colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator was used to apply a standardized spot of each bacterial suspension onto the surface of the antibiotic-containing agar plates.

-

Incubation: Plates were incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

In Vivo Efficacy in Animal Models

Following the promising in vitro results, the combination was tested in various animal models of infection to assess its in vivo efficacy. The neutropenic murine thigh infection model was a key model used in these early studies.

Table 2: Efficacy of Amoxicillin and Amoxicillin-Clavulanate in a Murine Thigh Infection Model with β-Lactamase-Producing S. aureus

| Treatment Group | Initial Bacterial Load (log10 CFU/thigh) | Bacterial Load after 24h (log10 CFU/thigh) | Reduction in Bacterial Load (log10 CFU/thigh) |

| Control (untreated) | 5.5 | 7.8 | -2.3 (growth) |

| Amoxicillin (50 mg/kg) | 5.5 | 7.2 | -1.7 (growth) |

| Amoxicillin-Clavulanate (50/25 mg/kg) | 5.5 | 2.1 | 3.4 (killing) |

Representative data from early in vivo studies.[11][12]

This model was instrumental in evaluating the in vivo bactericidal activity of new antibiotics.

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's direct effect.

-

Infection: A standardized inoculum of a β-lactamase-producing bacterium was injected directly into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with amoxicillin, amoxicillin-clavulanate, or a placebo was initiated. Dosing was typically administered subcutaneously or orally.

-

Assessment of Efficacy: At various time points, cohorts of mice were euthanized, and the infected thigh muscles were excised, homogenized, and plated to determine the number of viable bacteria (CFU/thigh). The change in bacterial count from the start of therapy was used to quantify the antibiotic's efficacy.

Mechanism of Action: A Molecular Perspective

The success of the amoxicillin-clavulanate combination lies in the unique mechanism of action of clavulanic acid as a "suicide" or "mechanism-based" inhibitor of β-lactamases.

Clavulanic acid itself possesses a β-lactam ring, allowing it to be recognized by the active site of the β-lactamase enzyme.[6] The initial interaction forms a reversible acyl-enzyme intermediate, similar to the interaction with a penicillin antibiotic.[13] However, the clavulanate-derived intermediate is highly unstable and undergoes a series of chemical rearrangements.[5] This process ultimately leads to the formation of a stable, covalently bonded, and irreversibly inactivated enzyme complex.[14] By sacrificing itself to inactivate the β-lactamase, clavulanic acid protects amoxicillin from hydrolysis, allowing it to exert its bactericidal effect on the bacterial cell wall.

Caption: Simplified signaling pathway of amoxicillin-clavulanate action.

Clinical Development and Regulatory Approval

Following the successful preclinical studies, the amoxicillin-clavulanate combination, under the development name Augmentin, entered clinical trials in the late 1970s and early 1980s.

Pharmacokinetic Studies

Early pharmacokinetic studies in healthy volunteers were conducted to understand the absorption, distribution, metabolism, and excretion of both amoxicillin and clavulanic acid when administered together.

Table 3: Pharmacokinetic Parameters of Amoxicillin and Clavulanic Acid after Oral Administration of a Combination Tablet (500mg/125mg) in Healthy Volunteers

| Parameter | Amoxicillin | Clavulanic Acid |

| Cmax (µg/mL) | 7.5 | 2.5 |

| Tmax (hours) | 1.5 | 1.0 |

| Half-life (hours) | 1.3 | 1.0 |

| Urinary Excretion (% of dose) | 60-75 | 25-40 |

Data from early pharmacokinetic studies.[6][15] These studies demonstrated that the co-administration of clavulanic acid did not significantly affect the pharmacokinetic profile of amoxicillin.

High-Performance Liquid Chromatography (HPLC) was the primary analytical method for quantifying amoxicillin and clavulanic acid in plasma samples.

-

Sample Preparation: Plasma samples were deproteinized, typically with an organic solvent like methanol (B129727) or acetonitrile, to remove interfering proteins.

-

Chromatographic Separation: The prepared sample was injected into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18). A mobile phase consisting of a buffer and an organic modifier was used to separate amoxicillin and clavulanic acid from other plasma components.

-

Detection: A UV detector, typically set at a wavelength of 220-230 nm, was used to detect and quantify the two compounds as they eluted from the column.

-

Quantification: The concentration of each drug in the plasma was determined by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of amoxicillin and clavulanic acid.

Clinical Efficacy and Safety Trials

A series of Phase II and Phase III clinical trials were conducted to evaluate the efficacy and safety of amoxicillin-clavulanate in treating a variety of bacterial infections, with a focus on those where β-lactamase-producing organisms were prevalent.

Table 4: Summary of Efficacy from an Early Clinical Trial of Amoxicillin-Clavulanate in Respiratory Tract Infections

| Indication | Pathogen(s) | Treatment Regimen | Clinical Success Rate (%) | Bacteriological Eradication Rate (%) |

| Bronchitis | H. influenzae, S. pneumoniae | 500mg/125mg three times daily | 92 | 88 |

| Pneumonia | S. pneumoniae, H. influenzae | 500mg/125mg three times daily | 89 | 85 |

Representative data from early clinical trials.[16][17]

The clinical trials demonstrated that amoxicillin-clavulanate was highly effective in treating infections caused by amoxicillin-resistant, β-lactamase-producing bacteria. The combination was generally well-tolerated, with the most common side effects being gastrointestinal in nature, such as diarrhea and nausea.[18][19]

Based on the robust preclinical and clinical data, amoxicillin-clavulanate (Augmentin) was first launched in the United Kingdom in 1981 for a range of indications including respiratory tract, urinary tract, and skin and soft tissue infections.[1][7][20]

The Drug Development Workflow: A Conceptual Overview

The development of amoxicillin-clavulanate followed a structured pathway from initial discovery to market launch.

Caption: Conceptual workflow of the amoxicillin-clavulanate development.

Conclusion and Future Perspectives

The historical development of the amoxicillin-clavulanate combination stands as a landmark achievement in the field of antibacterial therapy. It exemplified the success of a rational drug design strategy to overcome a specific mechanism of bacterial resistance. The meticulous preclinical and clinical evaluation provided a solid foundation for its widespread and enduring use.

For over four decades, amoxicillin-clavulanate has remained a vital therapeutic option for a multitude of common bacterial infections. The principles established during its development continue to inform the discovery and development of new β-lactamase inhibitor combinations, ensuring that this legacy of innovation persists in the ongoing battle against antibiotic resistance. The journey of amoxicillin-clavulanate serves as a powerful reminder of the importance of continued research and development in infectious diseases to stay ahead of the evolutionary arms race with pathogenic bacteria.

References

- 1. rcsb.org [rcsb.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. benchchem.com [benchchem.com]

- 6. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 7. Introduction: historical perspective and development of amoxicillin/clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. criver.com [criver.com]

- 12. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clavulanic acid inactivation of SHV-1 and the inhibitor-resistant S130G SHV-1 beta-lactamase. Insights into the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. toku-e.com [toku-e.com]

- 16. A combination of amoxicillin and clavulanic acid in the treatment of respiratory tract infections caused by amoxicillin-resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Augmentin reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two β-Lactamase Variants with Reduced Clavulanic Acid Inhibition Display Different Millisecond Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by isocratic reversed-phase HPLC using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The clinical development and launch of amoxicillin/clavulanate for the treatment of a range of community-acquired infections - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and pharmacodynamics of amoxicillin-clavulanate

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Amoxicillin-Clavulanate

Introduction

Amoxicillin-clavulanate is a combination antibiotic consisting of amoxicillin (B794), a semisynthetic, broad-spectrum aminopenicillin, and clavulanic acid, a β-lactamase inhibitor.[1][2] This formulation extends the antibacterial spectrum of amoxicillin to include many bacteria that have developed resistance through the production of β-lactamase enzymes.[3][4] It is widely utilized in clinical practice for a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.[2][5] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of amoxicillin-clavulanate, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The efficacy of amoxicillin-clavulanate stems from the synergistic action of its two components.

-

Amoxicillin : As a β-lactam antibiotic, amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][6] This disruption leads to a compromised cell wall, resulting in cell lysis and death.[3]

-

Clavulanic Acid : Many bacteria develop resistance to amoxicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2] Clavulanic acid possesses minimal intrinsic antibacterial activity but functions as a potent, mechanism-based β-lactamase inhibitor.[3][6] It binds irreversibly to the active site of many of these enzymes, acting as a "suicide inhibitor" and protecting amoxicillin from degradation.[3]

This combination restores and expands amoxicillin's spectrum of activity against β-lactamase-producing strains of organisms such as Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus (methicillin-sensitive), and some Enterobacteriaceae.[2][5]

Pharmacokinetics

Both amoxicillin and clavulanic acid are well-absorbed following oral administration, and their pharmacokinetic profiles are similar, with no significant interaction affecting the parameters of either component.[7][8][9] Oral bioavailability for amoxicillin is approximately 70-90%.[6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for amoxicillin and clavulanic acid in healthy adult volunteers following oral administration.

| Parameter | Amoxicillin | Clavulanic Acid | Reference(s) |

| Dose (Oral) | 250 - 875 mg | 62.5 - 125 mg | [7][10] |

| Cmax (mg/L) | ~7.5 (for 250mg) | ~2.5 (for 62.5mg) | [10] |

| Tmax (hours) | ~1.25 | ~1.0 | [10] |

| AUC₀-inf (mg·h/L) | ~21.3 | ~5.9 | [10] |

| Half-life (t½) (hours) | ~1.0 - 1.3 | ~1.0 | [6][9] |

| Bioavailability | 70 - 90% | ~60% | [6][9] |

| Metabolism | Slightly hepatic | More strongly hepatic | [6] |

| Excretion | 60 - 70% unchanged renally | 30 - 50% unchanged renally | [6] |

Note: Values are approximate and can vary based on formulation, fed/fasted state, and patient population.

Pharmacodynamics

Key PK/PD Index

For β-lactam antibiotics like amoxicillin, the primary pharmacodynamic index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[11][12] A generally accepted target for achieving maximal bacteriological effect with penicillins against pathogens like Streptococcus pneumoniae is a %fT > MIC of 35-40%.[11]

Data Presentation: In Vitro Susceptibility

The clinical efficacy of amoxicillin-clavulanate is dependent on the MIC of the target pathogen. The table below presents the MIC distribution for amoxicillin-clavulanate against two common respiratory pathogens.

| Organism | Amoxicillin-Clavulanate MIC (µg/mL) | Reference(s) |

| MIC₅₀ | MIC₉₀ | |

| Streptococcus pneumoniae | 1.0/0.5 | 2.0/1.0 |

| Haemophilus influenzae | 0.5/0.25 (Mode) | 2.0/1.0 |

Note: MIC values are expressed as amoxicillin concentration/clavulanic acid concentration. The Clinical and Laboratory Standards Institute (CLSI) has recently revised the breakpoints for H. influenzae, with ≤2/1 µg/mL now considered susceptible.[13]

Experimental Protocols

The characterization of amoxicillin-clavulanate's PK/PD profile relies on a variety of standardized experimental models and analytical methods.

In Vitro Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Method : Broth microdilution is the standard reference method.[14][15]

-

Media : Cation-adjusted Mueller-Hinton broth is used. For fastidious organisms like S. pneumoniae, it is supplemented with 3-5% lysed horse blood.[15]

-

Preparation : Serial two-fold dilutions of amoxicillin are prepared in microtiter plates. Clavulanic acid is typically added at a fixed concentration (e.g., 2 µg/mL) or in a fixed ratio (e.g., 2:1) to the amoxicillin dilutions.[14]

-

Inoculum : A standardized bacterial suspension is prepared from a culture in the exponential growth phase and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]

-

Incubation : Plates are incubated at 35-37°C for 18-24 hours.

-

Endpoint : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]

In Vivo Animal Infection Models

Animal models are crucial for evaluating in vivo efficacy and establishing PK/PD targets.

Protocol: Murine Thigh Infection Model This model is frequently used to study the efficacy of antibiotics against various pathogens, including S. pneumoniae.[15]

-

Animal Strain : Specific pathogen-free mice (e.g., ICR strain).

-

Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to create a more severe infection and isolate the effect of the antibiotic.[15]

-

Simulating Human PK : To prolong the antibiotic half-life in mice to better mimic that in humans, renal impairment can be induced via subcutaneous injection of uranyl nitrate.[15]

-

Infection : A standardized inoculum (e.g., 10⁶ to 10⁷ CFU) of the test organism is injected into the thigh muscle of each mouse.

-

Treatment : Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). Amoxicillin-clavulanate is administered subcutaneously or orally at various doses and dosing intervals.

-

Endpoint : At 24 hours post-treatment initiation, mice are euthanized, the thighs are excised and homogenized, and bacterial counts (CFU/thigh) are determined. Efficacy is measured by the change in log₁₀ CFU compared to untreated controls.[12]

Protocol: Respiratory Tract Infection Models These models are used to assess efficacy in infections like pneumonia.

-

Animal Strain : Mice or rats.[11]

-

Infection : Animals are lightly anesthetized and infected via intranasal instillation of a bacterial suspension (S. pneumoniae or H. influenzae).[11]

-

Treatment : Dosing is initiated post-infection. In sophisticated models, a computer-controlled infusion system can be used in rats to precisely mimic the plasma concentration-time profiles observed in humans after oral dosing.[11]

-

Endpoint : At the end of the treatment period, animals are euthanized, and lungs are homogenized to quantify the bacterial load.[11]

Human Pharmacokinetic Studies & Bioanalysis

Protocol: Single-Dose Bioavailability/Bioequivalence Study

-

Design : Typically an open-label, randomized, single-dose, two-period crossover study.[7][10]

-

Subjects : Healthy adult male or female volunteers, usually under fasting conditions.

-

Procedure : Subjects receive a single oral dose of the test or reference formulation. After a washout period of at least one week, they receive the other formulation.[10]

-

Blood Sampling : Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at numerous time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).[7]

-

Sample Processing : Plasma is immediately separated by centrifugation and stored frozen (e.g., -60°C or below) until analysis.

Protocol: Bioanalytical Method (HPLC or LC-MS/MS) High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying amoxicillin and clavulanic acid in plasma.[16][17][18]

-

Sample Preparation : Plasma samples are typically pre-treated by protein precipitation using an organic solvent like methanol (B129727) or perchloric acid.[16][18]

-

Chromatography : Separation is achieved on a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile (B52724) and buffer solution.[16]

-

Detection :

-

Quantification : Concentrations are determined by comparing the peak area of the analyte to that of an internal standard against a calibration curve prepared in blank plasma.[16]

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medisearch.io [medisearch.io]

- 4. pathnostics.com [pathnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. urology-textbook.com [urology-textbook.com]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. Pharmacokinetics of amoxicillin and clavulanic acid administered alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Amoxicillin-Clavulanate Breakpoints Against Haemophilus influenzae: Rationale for Revision by the Clinical and Laboratory Standards Institute - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model That Mimics Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Simultaneous determination of amoxicillin and clavulanic acid in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of amoxicillin and clavulanic acid, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

The Synergistic Spectrum: An In-depth Technical Guide to the Activity of Amoxicillin and Clavulanate Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectrum of activity of the combination antimicrobial agent, amoxicillin (B794) and clavulanate potassium. Amoxicillin, a β-lactam antibiotic, demonstrates efficacy against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[1][2] However, its utility is limited by bacterial resistance mediated by β-lactamase enzymes. The inclusion of clavulanate potassium, a potent β-lactamase inhibitor, effectively neutralizes this resistance mechanism, thereby restoring and often expanding the antibacterial spectrum of amoxicillin.[1][3] This document details the synergistic mechanism of action, presents quantitative data on the in vitro activity against key clinical isolates, outlines standardized experimental protocols for susceptibility testing, and provides visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: A Synergistic Approach

Amoxicillin, a semisynthetic penicillin derivative, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][4] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][4] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[1]

Many clinically significant bacteria, however, have acquired resistance to amoxicillin through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the amoxicillin molecule, rendering it inactive before it can reach its PBP targets.[1][2]